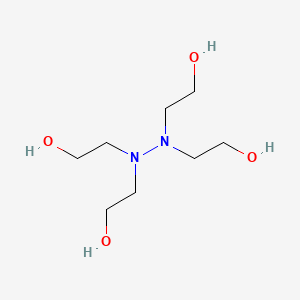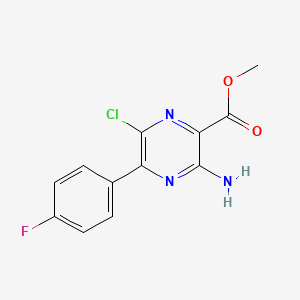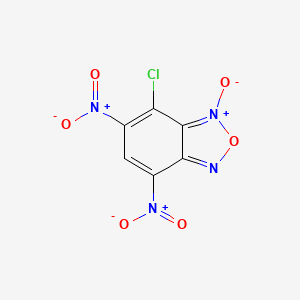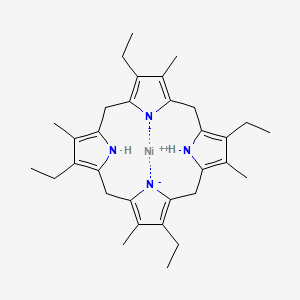
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is a complex organometallic compound It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin precursor with a nickel salt. The reaction is usually carried out in an organic solvent under inert conditions to prevent oxidation. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nickel-porphyrin complexes.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the nickel-porphyrin complex.
Substitution: The compound can undergo substitution reactions where ligands attached to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) or nickel(IV) porphyrin complexes, while reduction can yield nickel(I) or nickel(0) complexes .
Scientific Research Applications
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of certain metalloenzymes.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices
Mechanism of Action
The mechanism by which Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion with the nitrogen atoms of the porphyrin ring. This coordination allows the compound to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
- Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Copper(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Iron(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
Uniqueness
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is unique due to its specific coordination chemistry and the ability of nickel to exist in multiple oxidation states. This versatility makes it particularly useful in catalysis and materials science .
Properties
Molecular Formula |
C32H42N4Ni |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C32H42N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h33,36H,9-16H2,1-8H3;/q-2;+2 |
InChI Key |
WHHRVJHSIGRTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CC3=C(C(=C([N-]3)CC4=C(C(=C(N4)CC5=C(C(=C([N-]5)CC(=C1C)N2)CC)C)CC)C)CC)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


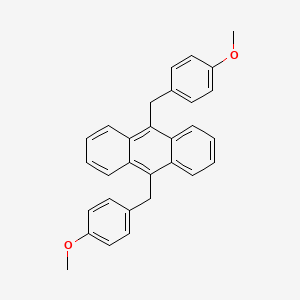
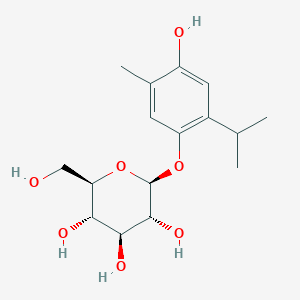
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
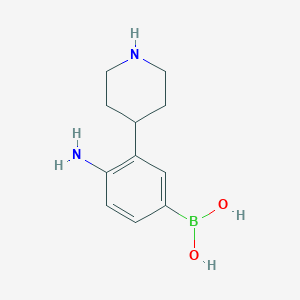
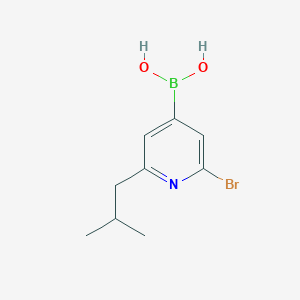
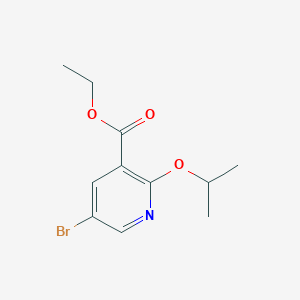
![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
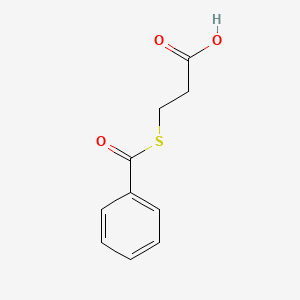
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
